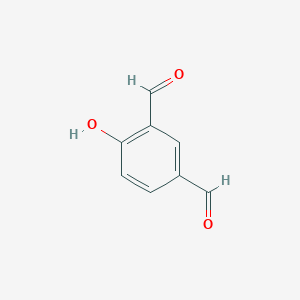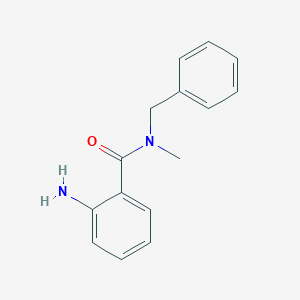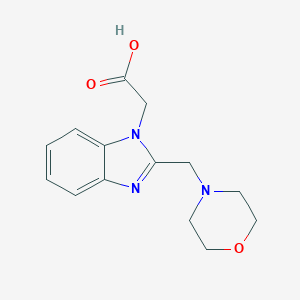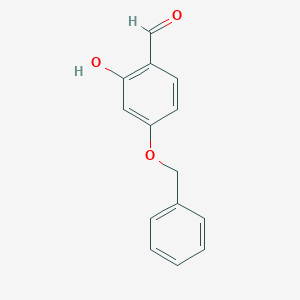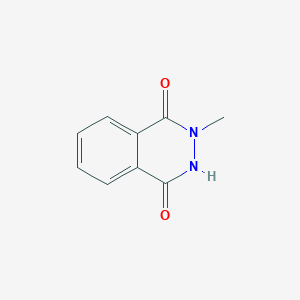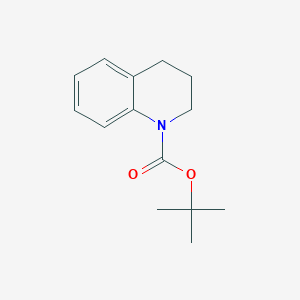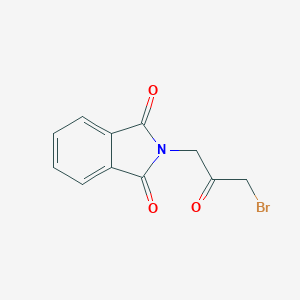
2-(3-溴-2-氧代丙基)异吲哚啉-1,3-二酮
概述
描述
Synthesis Analysis
The synthesis of 2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione involves several steps. One method involves the reaction of 2-(2-oxopropyl)-1H-isoindole-1,3(2H)-dione with bromine in acetic acid at 70°C for about 1.17 hours . Another method involves the reaction with bromine in isopropyl acetate at temperatures between 15 - 50°C .Molecular Structure Analysis
The molecular formula of 2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione is C11H8BrNO3 . The molecular weight is 282.09 g/mol . The crystal structure features short Br…O contacts, C—H…O hydrogen bonds, and numerous π–π stacking interactions .Physical And Chemical Properties Analysis
2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione is a white crystalline solid . It has a melting point of approximately 260-265°C . It is slightly soluble in some organic solvents, such as chloroform, dichloromethane, and acetone .科学研究应用
药物研究
异吲哚啉-1,3-二酮衍生物以其在药物研究中的潜力而闻名。 该化合物可用于药物测试,作为参考标准以确保药物开发中结果的准确性 .
化学合成
异吲哚啉-1,3-二酮衍生物的合成一直是科学研究的主题。 该化合物可以作为合成更复杂分子的催化剂或中间体 .
PROTAC 研究
沙利度胺类似物,其结构与我们的化合物类似,在PROTAC(蛋白降解靶向嵌合体)研究中具有应用。 这表明 2-(3-溴-2-氧代丙基)异吲哚啉-1,3-二酮可用于设计用于靶向蛋白质降解的新分子 .
分析化学
安全和危害
Due to a lack of specific toxicity and safety data, the toxicity and risk assessment of 2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione are not clear . When handling and processing this compound, general laboratory safety standards should be followed, including wearing appropriate personal protective equipment .
作用机制
Target of Action
The primary targets of 2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione are the human dopamine receptors , specifically the D2 receptor . These receptors play a crucial role in the nervous system, influencing mood, reward, and motor control.
Mode of Action
This compound interacts with its targets by binding to the allosteric site of the dopamine receptor D2 . The binding energy, denoted as ∆G, is used to assess the affinity of the compound for its target . The interaction with the receptor can lead to changes in the receptor’s activity, potentially modulating the signaling pathways it is involved in.
Biochemical Pathways
Given its interaction with dopamine receptors, it is likely to influencedopaminergic signaling pathways . These pathways play a key role in various neurological processes, including motor control, reward, and mood regulation.
Pharmacokinetics
The compound was tested in silico to predict its affinities and some pharmacokinetic parameters .
Result of Action
生化分析
Biochemical Properties
2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as glutathione S-transferases (GSTs). The interaction with GSTs suggests that 2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione may influence the detoxification processes within cells. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to potential modifications in protein function and activity .
Cellular Effects
The effects of 2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling molecules, 2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione can induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation . Furthermore, this compound has been shown to affect gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, 2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent bonds with thiol groups in proteins, leading to enzyme inhibition or activation. This compound can also interact with DNA, causing changes in gene expression and potentially leading to cell cycle arrest or apoptosis . The binding interactions with biomolecules, such as proteins and nucleic acids, are critical for the compound’s biological activity and its ability to modulate cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione have been studied over various time periods. The stability of this compound is relatively high, allowing it to maintain its activity over extended periods. Degradation products may form over time, potentially altering its biological effects. Long-term studies have shown that 2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing tumor growth and enhancing antioxidant defenses. At higher doses, toxic effects may occur, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione is involved in several metabolic pathways, primarily those related to detoxification and oxidative stress responses. This compound interacts with enzymes such as cytochrome P450s and GSTs, which play key roles in the metabolism of xenobiotics and endogenous compounds . The interactions with these enzymes can influence metabolic flux and alter the levels of various metabolites within cells .
Transport and Distribution
The transport and distribution of 2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . The distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione is critical for its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The presence of targeting signals or post-translational modifications may direct this compound to specific organelles, such as the mitochondria or endoplasmic reticulum, influencing its biological effects .
属性
IUPAC Name |
2-(3-bromo-2-oxopropyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJGOLHFNVIVMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278424 | |
| Record name | 2-(3-Bromo-2-oxopropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6284-26-0 | |
| Record name | 6284-26-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100039 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6284-26-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7246 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-Bromo-2-oxopropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-bromo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

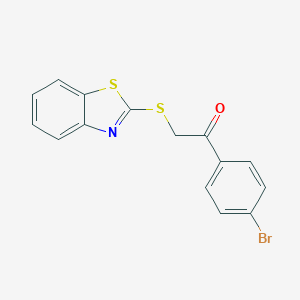
![2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B183861.png)
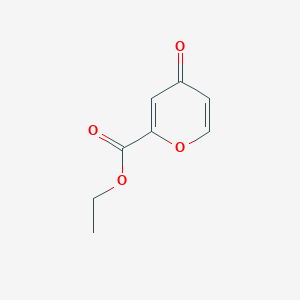
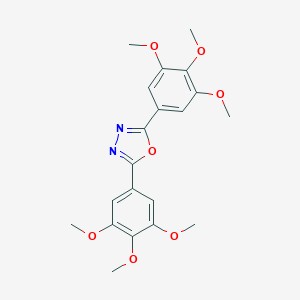
![2-[(Pyridine-3-carbonyl)-amino]-benzoic acid](/img/structure/B183868.png)

